
4-(bis(4-Fluorophenyl)methyl)-1-cinnamylpiperazine 1-Oxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(bis(4-Fluorophenyl)methyl)-1-cinnamylpiperazine 1-Oxide is a complex organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of fluorophenyl groups and a cinnamyl moiety attached to a piperazine ring, which is further oxidized to form an oxide. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(bis(4-Fluorophenyl)methyl)-1-cinnamylpiperazine 1-Oxide typically involves multiple steps, starting with the preparation of the piperazine ring followed by the introduction of the fluorophenyl and cinnamyl groups. Common synthetic routes include:
Formation of Piperazine Ring: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of Fluorophenyl Groups: The fluorophenyl groups are introduced via nucleophilic substitution reactions using fluorobenzene derivatives and suitable leaving groups.
Attachment of Cinnamyl Group: The cinnamyl group is attached through a Friedel-Crafts alkylation reaction using cinnamyl chloride and a Lewis acid catalyst.
Oxidation: The final step involves the oxidation of the piperazine ring to form the oxide using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to ensure consistent production.
化学反应分析
Types of Reactions
4-(bis(4-Fluorophenyl)methyl)-1-cinnamylpiperazine 1-Oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxide back to the parent piperazine compound.
Substitution: The fluorophenyl groups can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated reagents, nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions include various oxidized or reduced derivatives, as well as substituted compounds with different functional groups replacing the fluorophenyl moieties.
科学研究应用
4-(bis(4-Fluorophenyl)methyl)-1-cinnamylpiperazine 1-Oxide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
作用机制
The mechanism of action of 4-(bis(4-Fluorophenyl)methyl)-1-cinnamylpiperazine 1-Oxide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
4-(bis(4-Fluorophenyl)methyl)piperazine: Lacks the cinnamyl and oxide groups, making it less complex.
1-cinnamylpiperazine: Does not contain the fluorophenyl groups, resulting in different chemical properties.
4-(bis(4-Fluorophenyl)methyl)-1-piperazine: Similar structure but without the oxide group.
Uniqueness
4-(bis(4-Fluorophenyl)methyl)-1-cinnamylpiperazine 1-Oxide is unique due to the combination of fluorophenyl, cinnamyl, and oxide functionalities, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
属性
分子式 |
C26H26F2N2O |
|---|---|
分子量 |
420.5 g/mol |
IUPAC 名称 |
4-[bis(4-fluorophenyl)methyl]-1-oxido-1-[(E)-3-phenylprop-2-enyl]piperazin-1-ium |
InChI |
InChI=1S/C26H26F2N2O/c27-24-12-8-22(9-13-24)26(23-10-14-25(28)15-11-23)29-16-19-30(31,20-17-29)18-4-7-21-5-2-1-3-6-21/h1-15,26H,16-20H2/b7-4+ |
InChI 键 |
CFOFJASKAOBSRJ-QPJJXVBHSA-N |
手性 SMILES |
C1C[N+](CCN1C(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)(C/C=C/C4=CC=CC=C4)[O-] |
规范 SMILES |
C1C[N+](CCN1C(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)(CC=CC4=CC=CC=C4)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


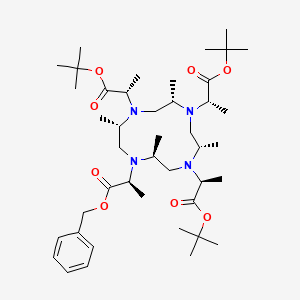
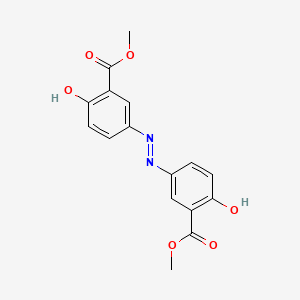
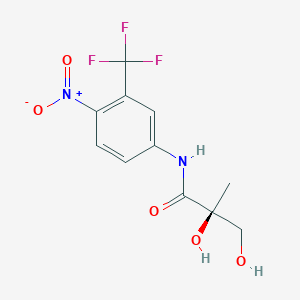
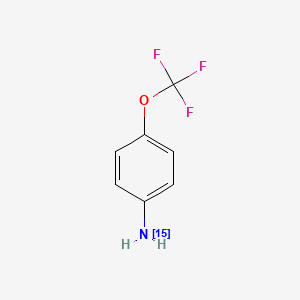
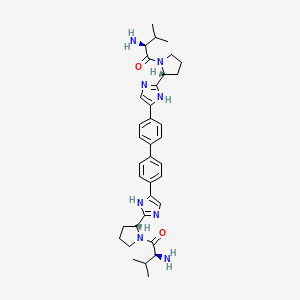



![1-[4-[2-(Tert-butylamino)-3-hydroxypropoxy]phenyl]-3-cyclohexylurea](/img/structure/B13445343.png)
![[3-[2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-4-oxo-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-9-yl] octadecanoate](/img/structure/B13445344.png)

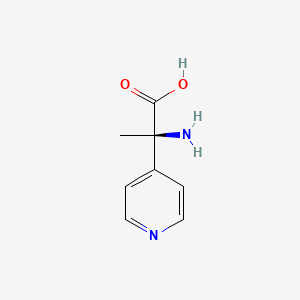
![(1R,2R,5S,8S,9S,10R,11S,12S)-6-(dideuterio(113C)methylidene)-5,12-dihydroxy-11-methyl-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadec-13-ene-9-carboxylic acid](/img/structure/B13445354.png)

